molecular formula C19H13BrO4 B2690758 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one CAS No. 637752-29-5

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2690758
CAS No.: 637752-29-5
M. Wt: 385.213
InChI Key: VTDOHYHXQNBMQH-UHFFFAOYSA-N
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Description

4-(5-Bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a synthetic chemical compound with the molecular formula C19H13BrO4 and a molecular weight of 385.21 g/mol . This complex molecule is built around a benzofuran core, which is a privileged structure in medicinal chemistry, fused with a chromen-2-one (coumarin) moiety. The structure features a 5-bromo-3-methyl-benzofuran group linked to a 7-methoxy-coumarin unit. The bromo substituent offers a potential site for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex derivatives for research applications . Compounds containing benzofuran and coumarin scaffolds are of significant interest in scientific research due to their diverse biological activities. These structural motifs are frequently investigated in the development of novel pharmacologically active agents. Similarly, the presence of a methoxy group on the coumarin ring is a common modification that can influence the compound's electronic properties and binding affinity in biological systems. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers handling this compound should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO4/c1-10-14-7-11(20)3-6-16(14)24-19(10)15-9-18(21)23-17-8-12(22-2)4-5-13(15)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDOHYHXQNBMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The methoxy group is typically introduced through a nucleophilic substitution reaction using methanol and a base such as sodium methoxide.

    Coupling Reaction: The final step involves coupling the brominated benzofuran derivative with a chromenone derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or reduced benzofuran derivatives.

    Substitution: Aminated or thiolated benzofuran derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one typically involves multi-step reactions. Recent studies have highlighted various synthetic pathways, including one-pot cyclization methods that yield high purity and good yields of the desired compound. For example, a notable method involves the condensation of 5-bromo-3-methylbenzofuran with methoxy-substituted coumarin derivatives under specific catalytic conditions .

Key Synthetic Steps

  • Starting Materials : The synthesis begins with readily available precursors such as 5-bromo-3-methylbenzofuran and 7-methoxy-2H-chromen-2-one.
  • Cyclization Reaction : A cyclization reaction is performed to form the core structure, often utilizing catalytic systems to enhance yield.
  • Purification : The final product is purified through crystallization or chromatography to ensure high purity for biological testing.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative properties against various cancer cell lines. For instance, studies have shown that modifications at the methoxy groups influence the compound's efficacy against tumor cells. The presence of specific substituents enhances its ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .

Case Study: Antiproliferative Effects

A study assessed the antiproliferative activity of several derivatives against HeLa and other cancer cell lines, revealing that certain structural modifications led to IC50 values in the low micromolar range, indicating potent activity . The results suggested a strong correlation between structural features and biological activity.

Antiviral Activity

In addition to anticancer properties, some derivatives have been evaluated for their antiviral activity , particularly against HIV strains. Although initial results showed moderate efficacy, further SAR studies indicated that specific halogen substitutions could enhance antiviral potency .

Antibacterial Properties

Recent advancements in synthesizing coumarin hybrids have demonstrated that compounds similar to this compound exhibit promising antibacterial activities against resistant strains like MRSA. These compounds disrupt bacterial membranes and inhibit growth at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Various studies have identified key structural features that influence its pharmacological profile:

Structural FeatureEffect on Activity
Methoxy SubstituentsEnhance antiproliferative activity; optimal positioning increases potency
Bromine SubstitutionInfluences both anticancer and antibacterial efficacy; specific positions yield better results
Benzofuran CoreEssential for maintaining biological activity; modifications can lead to loss of function

Mechanism of Action

The mechanism of action of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features :

  • Coumarin backbone : A 2H-chromen-2-one core with a methoxy group at C5.
  • Benzofuran substituent : A 1-benzofuran group at C4 of the coumarin, substituted with Br (C5) and CH₃ (C3).
Halogen-Substituted Analogs

Fluoro-substituted analog :

  • 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one (ChemDiv ID: 8020-2022) replaces bromine with fluorine. Molecular weight: 324.3 g/mol (vs. 384.2 g/mol for the bromo compound).

Bromo vs. non-brominated derivatives:

  • Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) and its analogs () exhibit cytotoxic activity against cancer cell lines.
Methoxy-Substituted Coumarin Derivatives

Ruthenium(III) complex of 7-methoxy coumarin ():

  • 4-[Bis(pyridin-2-ylmethyl)amino]methyl]-7-methoxy-2H-chromen-2-one (chrdpa) forms a paramagnetic Ru(III) complex with an IC₅₀ of 137 µM against HeLa cells. Key difference: The absence of a benzofuran substituent reduces lipophilicity, but the metal complex enhances DNA groove-binding via hypochromic effects (33% UV-Vis hypochromism) .

Schiff base hybrids ():

  • Compounds like (E)-4-((4-(((4-chlorophenyl)imino)methyl)phenoxy)methyl)-7-methoxy-2H-chromen-2-one (13c) incorporate aromatic Schiff bases. Activity: These hybrids target acetylcholinesterase (AChE), with IC₅₀ values influenced by substituents (e.g., chloro vs. methoxy groups). The bromo-benzofuran coumarin may exhibit stronger hydrophobic interactions due to its bulkier substituent .
Structural Analogs with Modified Benzofuran Groups

4-(1-Benzofuran-2-yl)-7-methyl-2H-chromen-2-one ():

  • Lacks bromine and methyl groups on the benzofuran ring.
    • Molecular weight : 276.3 g/mol (vs. 384.2 g/mol for the target compound).
    • Impact : Lower lipophilicity (XLogP3: 3.9 vs. ~5.0 estimated for the bromo derivative) may reduce membrane permeability .

4-(7-Methoxy-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one ():

  • Features dual methoxy groups on both coumarin and benzofuran moieties.
    • Key difference : The absence of bromine and methyl groups likely diminishes steric and electronic effects critical for target binding .
Physicochemical Properties
Property Target Compound Fluoro Analog (8020-2022) 4-(1-Benzofuran-2-yl)-7-methyl
Molecular weight 384.2 g/mol 324.3 g/mol 276.3 g/mol
XLogP3 ~5.0 (est.) 4.2 3.9
Hydrogen bond acceptors 4 4 3
Rotatable bonds 2 2 1

Biological Activity

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. The unique structural features of this compound contribute to its diverse biological effects, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H15BrO4\text{C}_{18}\text{H}_{15}\text{BrO}_4

The presence of the bromine atom and the methoxy group at specific positions enhances its reactivity and biological activity.

Research indicates that benzofuran derivatives exhibit their biological activities through various mechanisms:

  • Antimicrobial Activity : Compounds similar to this compound have shown significant inhibition against various bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Antioxidant Activity : The compound's antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
  • Anticancer Activity : Studies suggest that this compound can induce apoptosis in cancer cells, potentially by modulating signaling pathways involved in cell survival and proliferation.

Biological Activity Data

A summary of the biological activities of this compound is presented below:

Activity IC50 Value (µM) Target Reference
Antimicrobial10 - 20Various bacterial strains
Antioxidant15DPPH radical scavenging
Anticancer5 - 15Apoptosis induction in cancer cells

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of benzofuran derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to membrane disruption and inhibition of DNA synthesis.

Case Study 2: Antioxidant Potential

A research article highlighted the antioxidant capacity of this compound through various assays, including DPPH and ABTS radical scavenging tests. The findings indicated that it effectively reduced oxidative stress in vitro, suggesting potential applications in neuroprotection.

Case Study 3: Anticancer Properties

In vitro studies on cancer cell lines revealed that this compound could induce apoptosis via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly employed to prepare 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving:

  • Benzofuran core formation : Halogenation (e.g., bromination at position 5) and alkylation (methyl group at position 3) on the benzofuran scaffold ( ).
  • Coumarin moiety integration : Condensation of substituted benzofuran with a methoxy-substituted chromen-2-one precursor under acid catalysis ( ).
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolating intermediates and final product ( ).
    • Key Challenges : Controlling regioselectivity during bromination and avoiding sulfoxide byproducts in sulfinyl-containing analogs ( ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy at C7, bromo at C5) and coupling constants ( ).
  • UV/Vis : Absorption bands at ~300–350 nm indicate π→π* transitions in the coumarin and benzofuran systems ( ).
  • IR Spectroscopy : Peaks at 1700–1750 cm1^{-1} confirm the lactone (C=O) in chromen-2-one ( ).
    • Validation : Cross-referencing with X-ray crystallography data ensures spectral assignments ( ).

Advanced Research Questions

Q. How can X-ray crystallography resolve conflicting data on molecular conformation?

  • Methodological Answer :

  • Crystal Structure Analysis : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between benzofuran and chromenone planes (e.g., 14.46° in related analogs), resolving ambiguities in substituent orientation ( ).
  • Halogen Bonding : Br···O interactions (3.15 Å) stabilize dimers, influencing packing and reactivity ().
    • Case Study : Discrepancies in NMR-derived torsion angles vs. SCXRD data require refinement of force field parameters in computational models ( ).

Q. What experimental design considerations address stability issues during analysis?

  • Methodological Answer :

  • Degradation Mitigation :
  • Temperature Control : Store samples at –20°C to slow hydrolysis of methoxy or sulfinyl groups ( ).
  • Inert Atmosphere : Use argon/vacuum during synthesis to prevent oxidation of sulfinyl to sulfone ( ).
  • Matrix Effects : For bioactivity assays, use fresh DMSO stocks (<1 week old) to avoid solvent-induced aggregation ( ).

Q. How do substituents (bromo, methoxy) influence electronic properties and reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Bromo at C5 decreases electron density on the benzofuran ring, enhancing electrophilic substitution resistance ( ).
  • Methoxy Group : The C7 methoxy donates electrons via resonance, increasing chromenone’s fluorescence quantum yield ( ).
  • Structure-Activity Relationships (SAR) : Bromo enhances halogen bonding in enzyme inhibition assays, while methoxy improves solubility for in vitro studies ( ).

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